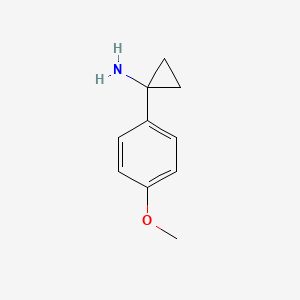

1-(4-Methoxyphenyl)cyclopropanamine

Description

Significance of Cyclopropane (B1198618) Ring Systems in Molecular Design

Key features that contribute to the importance of the cyclopropane ring include:

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can be crucial for its interaction with biological targets like enzymes and receptors. fiveable.me

Metabolic Stability: The introduction of a cyclopropyl (B3062369) group can enhance the metabolic stability of a drug candidate by blocking sites susceptible to metabolism.

Bioisosterism: The cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an isopropyl moiety. This allows chemists to modify a molecule's properties while maintaining its biological activity. acs.org

Unique Electronic Properties: The carbon-carbon bonds within a cyclopropane ring have enhanced π-character, which can influence the electronic properties of the entire molecule. acs.org

These characteristics have led to the widespread use of cyclopropane-containing compounds in the development of pharmaceuticals and agrochemicals. fiveable.me The ability to fine-tune the physicochemical and pharmacokinetic properties of a molecule by incorporating a cyclopropane ring makes it a powerful tool for chemists. fiveable.meacs.org

Overview of Arylcyclopropanamines in Organic Chemistry

Arylcyclopropanamines are a specific class of cyclopropylamine (B47189) derivatives characterized by the presence of an aryl (aromatic) group and an amino group attached to the same carbon atom of the cyclopropane ring. This arrangement of functional groups confers a unique reactivity profile and has made them valuable intermediates in organic synthesis.

The synthesis of arylcyclopropanamines can be achieved through various methods, including the addition of carbenes to alkenes and Michael Initiated Ring Closure (MIRC) reactions. fiveable.mersc.org These synthetic strategies have seen significant advancements, allowing for the stereoselective synthesis of chiral cyclopropane derivatives. acs.orgrsc.org The presence of both an aromatic ring and an amine group provides multiple points for further chemical modification, making them versatile building blocks for the construction of more complex molecular architectures.

Contextualization of 1-(4-Methoxyphenyl)cyclopropanamine within Arylcyclopropylamine Research

This compound is a specific example of an arylcyclopropanamine that has garnered interest in chemical research. Its structure features a cyclopropane ring with a primary amine and a p-methoxyphenyl group attached to the same carbon atom. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the molecule and its potential interactions with biological targets.

This compound and its derivatives are often studied in the context of developing novel therapeutic agents. For instance, related structures are explored for their potential as inhibitors of enzymes like human lactate (B86563) dehydrogenase (hLDH), which is implicated in various diseases. mdpi.com The synthesis of such compounds is a key step in research focused on creating new molecules with potential pharmacological applications. mdpi.com The study of this compound and similar structures contributes to the broader understanding of how the combination of a cyclopropane ring, an amine, and a substituted aryl group can be utilized in the design of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCAJMAPVNINSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501280 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72934-40-8 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxyphenyl Cyclopropanamine

Classical Approaches to Cyclopropanamine Synthesis

Traditional methods for synthesizing cyclopropanamines, including the titular compound, have laid the groundwork for more advanced techniques. These classical routes often involve multi-step processes and have been refined over time to improve yields and diastereoselectivity.

Diastereoselective Synthesis of Cyclopropanamines

The diastereoselective synthesis of cyclopropanamines is a critical area of research, as the spatial arrangement of atoms in these molecules significantly influences their biological activity. One notable method involves the use of chiral auxiliaries to control the stereochemical outcome of the reaction. For instance, a chemodivergent procedure has been developed to produce either chiral aziridines or cyclopropylamines from N-sulfinyl α-chloro ketimines. thieme-connect.de The choice between these two products is determined by the basicity of the Grignard reagent used in the reaction. thieme-connect.de While this method provides a pathway to densely functionalized chiral cyclopropylamine (B47189) building blocks, the isolated yields for the cyclopropylamines are often modest. thieme-connect.de

Another approach to diastereoselective cyclopropanation involves the Simmons-Smith reaction. Medium and large 2-cycloalkenone 1,4-di-O-benzyl-L-threitol ketals undergo efficient and highly diastereoselective cyclopropanation when treated with an excess of the Simmons-Smith reagent, yielding cyclopropyl (B3062369) ketals with high diastereoselectivity. arizona.edu Furthermore, the cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides can proceed in a three-component stereoselective manner with indane 1,3-dione and aldehydes under mild conditions. rsc.org

Recent advancements have also demonstrated a scalable and stereocontrolled approach to cyclopropane (B1198618) synthesis through the formal coupling of abundant carbon pronucleophiles and unactivated alkenes, exploiting dicationic adducts from the electrolysis of thianthrene. nih.gov This method proceeds with high diastereoselectivity and tolerates a diverse range of functional groups. nih.gov Additionally, a method for the rapid construction of cyclopropyl diboronates from gem-bis(boronates) and thianthrenium salts has been reported, which proceeds via a 1,2-rearrangement of tetra-coordinated boron species and allows for highly diastereoselective access to polysubstituted cyclopropanes. nih.gov

Specific Procedures for 1-(4-Methoxyphenyl)cyclopropanamine and its Derivatives

Several specific procedures have been developed for the synthesis of this compound and its derivatives. One common route involves the reductive amination of a corresponding ketone. For instance, (S)-(-)-1-(4-methoxyphenyl)ethylamine has been synthesized through the condensation of 4-methoxy acetophenone (B1666503) with (1S,2R)-(+)-norephedrine to form an imine, which is then reduced. google.comgoogle.com Another approach involves the asymmetric hydroboration followed by amination of 1-methoxy-4-vinyl-benzene. google.com

A patent describes a process for preparing (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a related compound, starting from 3,4-difluorobenzaldehyde (B20872). googleapis.com This involves the formation of an α,β-unsaturated nitrile, followed by cyclopropanation with trimethylsulfoxonium (B8643921) iodide. googleapis.com The resulting cyclopropylnitrile can then be converted to the desired amine. While this patent focuses on a difluoro-substituted analog, the general strategy of cyclopropanation of a suitable precursor derived from an aromatic aldehyde is applicable to the synthesis of this compound.

Modern Catalytic and Stereoselective Synthetic Routes

Modern synthetic chemistry has seen a shift towards the use of catalytic and stereoselective methods, which offer greater efficiency, atom economy, and control over the three-dimensional structure of the final product.

Enantioselective Hydroamination Strategies for Chiral Amines

Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, has emerged as a powerful tool for the synthesis of chiral amines. nih.govrsc.org A highly enantioselective tandem intermolecular hydroamination/transfer hydrogenation of alkynes has been developed using a gold(I) complex and a chiral Brønsted acid binary catalytic system. acs.org This method is effective for a wide variety of alkynes and anilines, producing enantiomerically enriched secondary amines. acs.org

For the hydroamination of unactivated terminal alkenes, a highly enantioselective intermolecular reaction has been reported that proceeds under mild conditions with equimolar amounts of alkene and amine. nih.gov This method tolerates many functional groups and provides chiral amines with high yields and enantioselectivity. nih.gov Nickel-catalyzed hydroamination has also been shown to be effective for the synthesis of chiral arylamines and alkylamines from styrenes and enecarbamates, respectively. researchgate.net

Enzyme-Catalyzed Reductive Amination for Analogous Compounds

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzyme-catalyzed reductive amination is a prominent example, providing access to chiral amines with high enantiopurity. nih.govwikipedia.org Imine reductases (IREDs) and reductive aminases (RedAms) are key enzymes in this process, catalyzing the asymmetric reduction of imines formed from a ketone and an amine. nih.gov

A notable example is the reductive aminase from Aspergillus oryzae (AspRedAm), which can catalyze the reductive amination of various ketones, including cyclic and aliphatic ones, with high conversion rates. nih.gov This enzyme has demonstrated the ability to catalyze both imine formation and reduction. nih.gov While direct enzymatic synthesis of this compound is not explicitly detailed in the provided results, the reductive amination of cyclopropyl ketones is a known transformation. nih.gov A rhodium catalyst can lead to the traditional reductive amination product, while a ruthenium catalyst can facilitate a novel pyrrolidine (B122466) synthesis via ring expansion. nih.gov

A fully biocatalytic system has been developed for the direct stereoselective hydroamination of aryl alkenes to produce chiral amines. rsc.org This system utilizes a cascade of enzymes, including a hydratase, alcohol dehydrogenases, and a ω-transaminase, to achieve high conversions and excellent enantioselectivity. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Aryl-Substituted Amines

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to create aryl-substituted amines. nih.govacs.orgthieme-connect.com The Buchwald-Hartwig amination is a well-known example of a palladium-catalyzed cross-coupling reaction between aryl halides or triflates and amines. acs.org

More recent developments have focused on direct C-H amination, which avoids the pre-functionalization of the aryl ring. acs.org These reactions often employ directing groups to achieve regioselectivity. For instance, N-aryl-2-aminopyridines can undergo cyclization and functionalization reactions in the presence of various transition metal catalysts like palladium, rhodium, and iridium. nih.govresearchgate.net Rhodium(III) and Iridium(III) catalysts have been used for the synthesis of carbazoles through intramolecular C-H amination of aminobiphenyls. acs.org

While these methods are generally applied to the synthesis of a broad range of aryl amines, they represent powerful strategies that could be adapted for the synthesis of this compound, particularly for creating the aryl-amine bond.

Considerations for Stereochemical Control in Synthesis (e.g., (1R,2S)-2-(3,4-difluorophenyl)-1-cyclopropanamine)

Achieving specific stereochemistry is a critical challenge in the synthesis of substituted cyclopropanamines. The principles for controlling the stereochemistry of this compound can be effectively illustrated by examining the synthesis of the structurally related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate in the preparation of various pharmaceuticals. google.comgoogle.com

Several strategies have been developed to obtain high chiral purity. One prominent method involves the derivatization of a substituted cinnamic acid with a chiral auxiliary, such as Oppolzer's sultam. google.com This is followed by a diastereoselective cyclopropanation. The resulting cyclopropylamide, now with high chiral purity after recrystallization, can be saponified to the corresponding carboxylic acid. google.com A subsequent Curtius rearrangement, a process that converts the carboxylic acid to an amine, is then employed to yield the desired chiral cyclopropanamine. google.com However, this route involves the use of potentially hazardous reagents like sodium azide. google.com

Alternative approaches have been sought to improve safety and industrial applicability. These include asymmetric cyclopropanation methods and the asymmetric reduction of precursor ketones. google.comgoogleapis.com For instance, a CBS (Corey-Bakshi-Shibata) asymmetric reduction can be used to convert a ketone precursor into a chiral alcohol with a specific stereochemistry. google.com This alcohol can then be carried forward through cyclopropanation and subsequent functional group manipulations, such as a Hofmann degradation, to produce the final chiral amine. google.com The choice of catalyst and reducing agent in these steps is crucial for achieving high enantiomeric excess (ee). google.com For example, the use of an in-situ prepared (S)-OCH3-CBS catalyst with a borane-dimethyl sulfide (B99878) complex has been reported, although the resulting enantiomeric excess can vary. google.com

The final chiral amine is often isolated as a salt, for example, with D-mandelic acid or hydrochloric acid, which facilitates purification, handling, and quality control, as the free amine is often an oil. google.comchemicalbook.com

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound relies on the preparation of key precursors and the strategic transformation of intermediate compounds.

Preparation of Substituted Imine Intermediates (e.g., 1-(4-methoxyphenyl)-N-(4-(trifluoromethyl)phenyl)methanimine)

Imine (or Schiff base) intermediates are pivotal in many synthetic pathways. These are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. For instance, an intermediate like N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine is synthesized from 4-nitrobenzaldehyde (B150856) and 4-methoxyaniline. nih.gov

In a related context, the synthesis of chiral amines can involve the reaction of a ketone, such as p-methoxyphenylacetone, with a chiral amine auxiliary, like (R)-α-methylphenethylamine, to form an imine. google.com This imine is then subjected to hydrogenation, often using a catalyst like Platinum on carbon (Pt/C), to yield a chiral amine intermediate. google.com This method leverages the chiral auxiliary to direct the stereochemical outcome of the reduction. google.com The resulting secondary amine can then be further processed, for example, by removing the chiral auxiliary via hydrogenolysis.

The general reaction for forming an imine from 4-methoxybenzaldehyde (B44291) and a substituted aniline (B41778) would proceed as follows:

This straightforward reaction is fundamental to creating diverse imine structures that can be used in subsequent cyclopropanation or reduction steps.

Ring-Opening Reactions of Cyclopropane Intermediates

The cyclopropane ring, particularly in donor-acceptor systems, is susceptible to ring-opening reactions under various conditions, providing a pathway to linear, functionalized molecules. researchgate.net A donor-acceptor cyclopropane typically possesses an electron-donating group (like a methoxy-substituted phenyl ring) and an electron-withdrawing group (like an ester or nitrile). This substitution pattern polarizes the cyclopropane bonds, making them more reactive towards electrophiles or nucleophiles. researchgate.netrsc.org

Ring-opening can be initiated by electrophiles. For example, the reaction of 2,2-dialkoxycyclopropane-1-carboxylates with nitrosyl chloride (NOCl) results in a regioselective opening of the C1-C2 bond to form isoxazoline (B3343090) derivatives. researchgate.net Similarly, reactions with benzeneselenenyl chloride can lead to the formation of 2-(phenylseleno)butanedioates through a stereoselective ring-opening process. rsc.org The presence of a Lewis acid like titanium tetrachloride (TiCl₄) can be essential for reactions with less reactive electrophiles and can influence the stereochemistry of the product. rsc.org

Radical reactions also provide a route for ring-opening. The addition of a radical to a methylenecyclopropane (B1220202) can form a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate a more stable alkyl radical. beilstein-journals.org This radical can then participate in further reactions, including intramolecular cyclization onto an adjacent aromatic ring. beilstein-journals.org

These ring-opening strategies demonstrate the versatility of cyclopropane intermediates, allowing for their transformation into a variety of other synthetically useful structures. researchgate.netbeilstein-journals.org

Derivatization via Aromatic Substitution Reactions on the Phenyl Ring

The 4-methoxyphenyl (B3050149) group of the target compound can be further functionalized through electrophilic aromatic substitution reactions. The existing substituents on the phenyl ring—the methoxy (B1213986) group and the cyclopropylamine moiety—will direct the position of any new incoming substituent.

The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The cyclopropylamine group attached to the ring is also generally considered activating and ortho, para-directing. Since the para position is already occupied by the methoxy group, incoming electrophiles would be directed to the positions ortho to the methoxy group (C3 and C5).

An example of such a reaction is nitration. The nitration of aromatic compounds with a strong deactivating group, such as a protonated pyridyl group, demonstrates that substitution occurs on the phenyl ring, although the ring's reactivity is significantly reduced. rsc.org In the case of this compound, the activating nature of the methoxy group would facilitate substitution. Reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to introduce a nitro group onto the phenyl ring, likely at the positions ortho to the strongly activating methoxy group. This derivatization allows for the introduction of new functional groups that can be used for further molecular modifications.

Reactivity and Mechanistic Investigations of 1 4 Methoxyphenyl Cyclopropanamine

Reaction Pathways Involving the Cyclopropylamine (B47189) Moiety

The cyclopropylamine unit is the primary locus of reactivity in 1-(4-methoxyphenyl)cyclopropanamine, participating in reactions that involve the nucleophilic amine group and the strained three-membered ring.

Nucleophilic Reactivity of the Amine Group

The nitrogen atom of the primary amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. fiveable.mechemguide.co.uklibretexts.org This inherent nucleophilicity allows it to react with a variety of electrophiles. As a primary amine, it is generally considered to be a strong nucleophile due to relatively low steric hindrance around the nitrogen atom, allowing for effective interaction with electrophilic centers. fiveable.me

Common reactions involving the amine's nucleophilicity include acylation and alkylation. For instance, in reactions analogous to those of other primary amines, this compound can react with acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. chemguide.co.uklibretexts.org Similarly, it can undergo nucleophilic substitution reactions with alkyl halides, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts with excess alkyl halide. chemguide.co.uk The rate and success of these reactions are influenced by the steric bulk of the electrophile and the reaction conditions.

The nucleophilicity of the amine is a critical factor in its biological activity as well, as it can interact with biological electrophiles. The basicity of the amine, and therefore its protonation state at physiological pH, will also influence its nucleophilic character.

Reactions Involving the Cyclopropane (B1198618) Ring Strain

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles (60°) compared to the ideal tetrahedral angle of 109.5°. This strain, a combination of angle and torsional strain, makes the ring susceptible to opening reactions, which relieve the strain and are therefore thermodynamically favorable. The presence of the aryl and amino substituents on the same carbon atom can influence the regioselectivity of ring-opening.

One-electron oxidation of related compounds, such as 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, has been shown to induce ring-opening. nih.gov In such processes, the formation of a radical cation intermediate can lead to the cleavage of a C-C bond in the cyclopropane ring. For instance, in basic solutions, the radical cation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid has been observed to undergo hydroxide-induced ring-opening. nih.gov This suggests that under oxidative conditions, the cyclopropane ring of this compound could also be susceptible to similar ring-opening pathways. The regiochemistry of the ring opening would be influenced by the stability of the resulting radical or carbocation intermediates, which is in turn affected by the electronic properties of the 4-methoxyphenyl (B3050149) and amino groups.

Furthermore, cyclopropylamines can undergo ring-opening reactions under various other conditions, including treatment with certain acids or metals, leading to the formation of linear-chain products. researchgate.netacs.orgdeepdyve.com The specific products formed depend on the reagents and reaction conditions employed.

Oxidation and Reduction Potentials

A study on the one-electron oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid demonstrated the formation of a radical cation. nih.gov The oxidation potential is influenced by the electron-donating methoxy (B1213986) group on the phenyl ring, which stabilizes the resulting radical cation. The study revealed that the radical cation of the carboxylic acid derivative undergoes decarboxylation, and in basic conditions, ring-opening. nih.gov This indicates that the 1-(4-methoxyphenyl)cyclopropyl moiety is susceptible to oxidation. It can be inferred that this compound would also undergo one-electron oxidation at the nitrogen atom or the aromatic ring, with the potential influenced by the combined electronic effects of the amine and methoxy groups. Cyclopropylamines are known to inactivate cytochrome P450 enzymes through a mechanism initiated by one-electron oxidation at the nitrogen. sigmaaldrich.com

Information on the reduction potential is less common. Generally, the cyclopropane ring and the phenyl ring are not easily reduced under standard electrochemical conditions. Reduction would likely require harsh conditions or specific catalytic systems.

Influence of the 4-Methoxyphenyl Substituent on Reactivity

The 4-methoxyphenyl group plays a significant role in modulating the reactivity of the molecule through both electronic and steric effects.

Electronic Effects of the Methoxy Group on Aromatic Reactivity

The methoxy group (-OCH₃) at the para position of the phenyl ring exerts a strong influence on the molecule's electronic properties. It has a dual electronic effect: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect. The oxygen atom is more electronegative than carbon, leading to electron withdrawal through the sigma bond (inductive effect). However, the lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density to the ring (resonance effect).

The electronic effect of the methoxy group can be quantified using Hammett substituent constants (σ). The σp value for a methoxy group is typically negative, indicating its electron-donating nature through resonance. This has implications for the rates and equilibria of reactions involving the aromatic ring or the benzylic position. For example, in reactions where a positive charge develops in the transition state at the benzylic position, the electron-donating methoxy group would have a stabilizing effect, thus accelerating the reaction. This can be visualized in a Hammett plot, where a negative slope (ρ value) indicates the development of positive charge in the transition state. researchgate.netlibretexts.orgwalisongo.ac.idviu.ca

| Substituent | σp | Effect on Reactivity |

| -OCH₃ | -0.27 | Electron-donating, activates the ring |

| -H | 0 | Reference |

| -Cl | +0.23 | Electron-withdrawing, deactivates the ring |

| -NO₂ | +0.78 | Strongly electron-withdrawing, strongly deactivates the ring |

| Data for Hammett constants (σp) are general values and serve for comparison. |

Steric Effects of the Methoxy Group on Reaction Selectivity

While the electronic effects of a para-substituent are often dominant, steric effects can also play a role in reaction selectivity, although this is generally more pronounced for ortho-substituents. In this compound, the methoxy group is in the para position, which is remote from the cyclopropylamine reaction center. Therefore, its direct steric hindrance on reactions at the amine group or the cyclopropane ring is expected to be minimal.

However, the methoxy group can indirectly influence selectivity in reactions involving the aromatic ring. While it strongly directs incoming electrophiles to the ortho and para positions, the presence of the bulky 1-aminocyclopropyl group at the para position means that electrophilic aromatic substitution will predominantly occur at the positions ortho to the methoxy group (i.e., positions 3 and 5 of the aromatic ring).

In cases where reactions might occur at the benzylic carbon, the methoxy group is unlikely to exert a significant steric effect due to its distance. The primary steric hindrance would come from the aromatic ring itself and the other substituents on the cyclopropane ring. A study on a different system showed that an ortho-methoxy group can reduce product formation due to steric hindrance, a trend that would be less significant for a para-substituent. acs.org

Mechanistic Studies of Transformations Involving this compound and Related Compounds

General understanding of cyclopropylamine reactivity stems from studies on more complex molecules where this functional group is present. For instance, the metabolism of drugs containing a cyclopropylamine substructure has been a subject of investigation, revealing pathways that involve oxidative ring-opening. These studies suggest that the high ring strain of the cyclopropane ring makes it susceptible to cleavage, often initiated by enzymatic oxidation at the amine. This can lead to the formation of reactive intermediates. However, specific mechanistic details are often inferred rather than being the primary focus of such research.

Kinetic and Thermodynamic Aspects of Reactions

A thorough search of scientific databases reveals a significant gap in the literature regarding the kinetic and thermodynamic properties of reactions involving this compound. There are no published studies presenting experimental data such as rate constants, activation energies (Ea), or changes in enthalpy (ΔH) and entropy (ΔS) for its transformations.

Computational studies, which could provide theoretical insights into these parameters, also appear to be absent for this specific molecule. While Density Functional Theory (DFT) is a powerful tool for calculating the thermodynamics and kinetics of chemical reactions, no such analyses for the ring-opening or other reactions of this compound have been reported. The following table highlights the lack of available data:

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | ΔG | ΔH | ΔS | Source |

| Oxidative Ring-Opening | Not Available | Not Available | Not Available | Not Available | Not Available | N/A |

| N-Acetylation | Not Available | Not Available | Not Available | Not Available | Not Available | N/A |

| Other Transformations | Not Available | Not Available | Not Available | Not Available | Not Available | N/A |

| Table 1: Summary of Unavailable Kinetic and Thermodynamic Data for this compound Reactions. This table underscores the absence of quantitative experimental or computational data for the key reactivity parameters of the target compound. |

Proposed Transition States and Reaction Intermediates

Similarly, there is a scarcity of specific information on the transition states and reaction intermediates involved in the transformations of this compound. General mechanisms for the oxidation of cyclopropylamines propose the formation of a nitrogen-centered radical cation as an initial intermediate. This species can then undergo C-C bond cleavage of the strained cyclopropane ring to form a more stable, open-chain radical.

In the context of enzymatic metabolism, cytochrome P450 enzymes are often implicated. The proposed mechanism would involve an initial single-electron transfer from the nitrogen atom to the activated iron-oxo species of the enzyme, forming the aforementioned radical cation. Subsequent ring-opening would lead to a carbon-centered radical, which could then be further oxidized or trapped by nucleophiles.

However, detailed structural information, including bond lengths and angles of the transition states for these steps, as well as for the specific intermediates derived from this compound, has not been computationally modeled or experimentally characterized. The potential influence of the electron-donating methoxy group on the phenyl ring on the stability of any proposed intermediates and the corresponding transition states remains a matter of speculation without dedicated studies.

The following table lists hypothetical intermediates based on general cyclopropylamine reactivity, but it must be emphasized that these are not supported by specific studies on this compound.

| Reaction | Proposed Intermediate | Proposed Transition State | Source |

| Oxidative Ring-Opening | 1-(4-Methoxyphenyl)cyclopropanaminium radical cation | Structure not determined | General cyclopropylamine metabolism studies |

| Ring-opened carbon-centered radical | Structure not determined | General cyclopropylamine metabolism studies | |

| Table 2: Hypothetical Intermediates and Transition States in the Transformation of this compound. The information presented is based on generalized mechanisms for related compounds and lacks specific experimental or computational validation for the target molecule. |

Derivatives and Analogues of 1 4 Methoxyphenyl Cyclopropanamine

Structural Modifications at the Cyclopropane (B1198618) Ring

The cyclopropane ring, with its inherent ring strain and unique geometry, is a primary target for structural variation. Alterations include the addition of substituents and the control of stereochemistry.

The introduction of substituents onto the cyclopropane ring can significantly alter a molecule's properties. A notable modification is gem-dimethylation, where two methyl groups are attached to the same carbon atom. The synthesis of gem-dimethylcyclopropanes can be a complex undertaking. However, modern synthetic methods have provided viable routes.

One approach involves the intramolecular coupling of two C-H bonds on gem-dialkyl groups. chemrxiv.org A palladium-catalyzed process, utilizing a 1,4-Pd shift mechanism, has been shown to be effective for creating arylcyclopropanes from precursors containing gem-dimethyl groups. chemrxiv.org The choice of base, such as pivalate (B1233124), is crucial in directing the reaction pathway towards cyclopropane formation. chemrxiv.org Another strategy involves a two-step sequence starting with a palladium(II)-catalyzed, oxazoline-directed C(sp3)–H diiodination of gem-dimethyl groups, followed by a radical cyclization to form the cyclopropane ring. chemrxiv.orgnih.govpsu.edu These methods highlight advanced catalytic approaches to forging the strained three-membered ring from gem-dimethyl precursors. chemrxiv.orgnih.govsci-hub.se

Research Findings on gem-Dimethylcyclopropane Synthesis

| Method | Key Features | Precursor Type | Reference |

|---|---|---|---|

| 1,4-Pd Shift Mechanism | Single-step synthesis using a palladium catalyst and pivalate base. | Aryl bromides or triflates with gem-dimethyl groups. | chemrxiv.org |

Controlling the three-dimensional arrangement of atoms is critical in chemical synthesis. For cyclopropane derivatives, this involves creating specific stereoisomers (diastereomers and enantiomers). The synthesis of enantiomerically pure cyclopropanamines is often achieved through asymmetric synthesis or chiral resolution.

For instance, the synthesis of analogues like (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for pharmaceuticals, relies on stereocontrolled methods. google.com One strategy involves the cyclopropanation of an alkene derived from 3,4-difluorobenzaldehyde (B20872) using reagents like trimethylsulfoxonium (B8643921) iodide. google.com Asymmetric cyclopropanation methods can be employed to produce enantiomerically enriched products directly. google.com

Another example is the stereoselective synthesis of (R,R)- and (S,S)-[2-(p-methoxyphenyl)cyclopropyl]methanol, which can serve as chiral building blocks. researchgate.net These syntheses often utilize chiral catalysts or auxiliaries to direct the stereochemical outcome of the cyclopropanation step. researchgate.net It is noteworthy that the related chiral amine (S)-1-(4-methoxyphenyl)ethylamine is also a valuable precursor in the synthesis of complex chiral molecules. google.comgoogle.comchemicalbook.com Its own synthesis can be achieved through various methods, including asymmetric reduction of the corresponding ketimine or enzymatic resolution. google.com

Modifications to the Phenyl Moiety

The phenyl ring offers numerous opportunities for modification, allowing for fine-tuning of the electronic and steric properties of the molecule. Common strategies include halogenation, altering the position of the methoxy (B1213986) substituent, and appending additional ring systems.

The introduction of halogen atoms, particularly fluorine, onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity. Several fluorinated analogues of 1-phenylcyclopropanamine have been synthesized.

Examples include 1-(4-Fluorophenyl)cyclopropanamine and its derivatives, which are available as research chemicals. nih.gov A more complex example is 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine , where a fluorine atom is added adjacent to the methoxy group. bldpharm.comchem-contract.combldpharm.com The synthesis of these compounds typically starts from a correspondingly halogenated aromatic precursor, which then undergoes a reaction sequence to construct the aminocyclopropane moiety.

Selected Halogenated Analogues

| Compound Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine Hydrochloride | 1860028-22-3 | C10H13ClFNO | chem-contract.com |

| rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine | 113516-71-5 | C9H10FN |

Shifting the position of the methoxy group on the phenyl ring from the para (4-position) to the meta (3-position) or ortho (2-position) creates constitutional isomers with different spatial arrangements and electronic distributions. 1-(3-methoxyphenyl)cyclopropan-1-amine is a well-documented positional isomer. chemscene.com This compound and its hydrochloride salt are available commercially and are synthesized from 3-methoxy-substituted aromatic precursors. chemscene.comsynquestlabs.com The alteration in the methoxy group's location can lead to distinct interactions in biological systems or different chemical reactivity.

To explore more extensive chemical space, the methoxyphenyl group can be incorporated into larger polycyclic systems. This expands the structural complexity beyond a simple substituted benzene (B151609) ring. For example, the related precursor, (S)-(-)-1-(4-methoxyphenyl)ethylamine, is used in the synthesis of S(+)-4-(1-phenylethylamino)quinazolines, thereby introducing a bicyclic heteroaromatic quinazoline (B50416) system. chemicalbook.com Another example of expanding the aromatic system is seen in molecules like 1,4-bis(4-methoxyphenyl)naphthalene, where two methoxyphenyl groups are attached to a naphthalene (B1677914) core, creating a large, rigid structure. nih.gov

N-Substituted Derivatives of 1-(4-Methoxyphenyl)cyclopropanamine

The primary amine group of this compound serves as a versatile handle for the synthesis of a wide array of N-substituted derivatives. These modifications, which include the introduction of alkyl, aryl, and acyl groups, are crucial for modulating the compound's chemical and biological properties. The synthesis of these derivatives leverages well-established methodologies in organic chemistry.

Formation of N-Alkyl and N-Aryl Cyclopropanamines

The substitution on the nitrogen atom of this compound can be achieved through various synthetic strategies to yield N-alkyl and N-aryl derivatives.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be accomplished through methods such as reductive amination or direct alkylation using alcohols. Reductive amination involves the reaction of this compound with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. Direct N-alkylation with primary or secondary alcohols can also be achieved using catalyst systems, such as those based on cobalt(II) complexes, which proceed via a hydrogen auto-transfer (HAT) pathway. rsc.org These methods offer a straightforward route to a variety of N-alkylated products. acsgcipr.orgacs.orgorganic-chemistry.org

N-Arylation: The synthesis of N-aryl derivatives of cyclopropylamines, a motif found in several drug molecules, has been a subject of significant research. nih.govresearchgate.net The Buchwald-Hartwig amination has emerged as a powerful and general method for this transformation. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orgnih.govmanchester.ac.uk For the arylation of this compound, the reaction would involve its coupling with a selected aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., tBuXPhos, BrettPhos), and a base. nih.govnih.gov This methodology is noted for its tolerance of a wide range of functional groups and the ability to access a diverse array of N-arylcyclopropylamines in high yields. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed as an alternative for the N-arylation of cyclopropylamine (B47189) with (hetero)aryl halides. researchgate.net

Table 1: General Methods for N-Substitution of Cyclopropylamines

| Substitution Type | Method | Reagents & Conditions | Ref. |

|---|---|---|---|

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | acs.org |

| N-Alkylation | Catalytic (HAT) | Alcohol, Cobalt(II) catalyst | rsc.org |

| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide, Pd-catalyst, Ligand, Base | nih.govwikipedia.org |

| N-Arylation | Nickel-Catalyzed Coupling | Aryl Halide, Ni-catalyst, Ligand, Base | researchgate.net |

Amide and Carboxamide Derivatives (e.g., N-(3-Bromo-4-methylphenyl)-1-(4-methoxyphenyl)cyclopropanecarboxamide)

Amide and carboxamide derivatives are readily synthesized from the corresponding carboxylic acid precursor, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid. This key intermediate is a stable, crystalline solid. chemimpex.com

The synthesis of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid can be achieved from 4-methoxyphenylacetonitrile. The process involves a cyclopropanation reaction with 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions to form 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid.

Table 2: Physicochemical Properties of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid

| Property | Value | Ref. |

|---|---|---|

| CAS Number | 16728-01-1 | chemimpex.com |

| Molecular Formula | C11H12O3 | chemimpex.com |

| Molecular Weight | 192.21 g/mol | chemimpex.com |

| Appearance | White to almost white powder/crystal | chemimpex.com |

| Melting Point | 128 - 132 °C | chemimpex.com |

Once the carboxylic acid is obtained, standard amide bond formation techniques can be employed to synthesize a wide range of carboxamides. researchgate.net These methods typically involve the activation of the carboxylic acid to facilitate its reaction with an amine. Common strategies include:

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride is then reacted with the desired amine. prepchem.com

Use of Coupling Agents: A variety of coupling reagents can be used to directly form the amide bond from the carboxylic acid and amine. This is often the preferred method due to milder conditions and broader functional group tolerance. nih.gov Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are effective. nih.gov For challenging couplings, particularly with less reactive anilines, stronger reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed. researchgate.netreddit.com

Example Synthesis: N-(3-Bromo-4-methylphenyl)-1-(4-methoxyphenyl)cyclopropanecarboxamide

A plausible synthetic route to this specific carboxamide derivative involves the coupling of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid with 3-bromo-4-methylaniline.

Step 1: Activation of the Carboxylic Acid 1-(4-methoxyphenyl)cyclopropanecarboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). A coupling agent, such as EDC, along with HOBt and DMAP, is added to the solution to form a reactive activated ester intermediate. nih.gov

Step 2: Amide Bond Formation 3-Bromo-4-methylaniline is then added to the reaction mixture. The amine nucleophilically attacks the activated carboxylic acid derivative, leading to the formation of the target amide, N-(3-bromo-4-methylphenyl)-1-(4-methoxyphenyl)cyclopropanecarboxamide. The reaction is typically stirred at room temperature until completion.

Table 3: Proposed Reaction Scheme for N-(3-Bromo-4-methylphenyl)-1-(4-methoxyphenyl)cyclopropanecarboxamide

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid | EDC, HOBt, DMAP in DCM | Activated Ester Intermediate |

| 2 | Activated Ester Intermediate, 3-Bromo-4-methylaniline | Stir at room temperature | N-(3-Bromo-4-methylphenyl)-1-(4-methoxyphenyl)cyclopropanecarboxamide |

This general approach highlights the modularity of amide synthesis, allowing for the creation of a large library of carboxamide derivatives from this compound's carboxylic acid analogue for further investigation. luxembourg-bio.com

Applications in Medicinal Chemistry and Drug Discovery

Role as a Building Block in Complex Molecule Synthesis

As a foundational molecular fragment, 1-(4-Methoxyphenyl)cyclopropanamine and its close analogs serve as crucial starting materials or key intermediates in the synthesis of more intricate chemical entities. nih.govresearchgate.net The combination of a cyclopropane (B1198618) ring with an aromatic system is particularly attractive as these motifs are prevalent in a wide range of medicinally and agrochemically important compounds. newdrugapprovals.org

While direct synthesis of a marketed drug from this compound is not prominently documented, the structural motif of a methoxyphenylpropylamine is a key intermediate in the synthesis of important pharmaceuticals. For instance, the synthesis of (R,R)-Formoterol, a long-acting β2-agonist used for the treatment of asthma and chronic obstructive pulmonary disease, involves an intermediate, (R)-1-(4-methoxyphenyl)propan-2-amine. google.com This intermediate is synthesized from 4-methoxyphenyl (B3050149) acetone (B3395972) through reductive amination. epo.orgdrugfuture.com Although this specific intermediate lacks the cyclopropane ring, the synthesis highlights the importance of the 4-methoxyphenylpropylamine scaffold in accessing valuable pharmaceutical agents. The introduction of a cyclopropane ring, as seen in this compound, is a strategy often employed to enhance the properties of drug candidates. newdrugapprovals.orgnih.gov

The following table provides an overview of related intermediates and their therapeutic targets.

| Intermediate | Therapeutic Target/Application |

| (R)-1-(4-Methoxyphenyl)propan-2-amine | Synthesis of (R,R)-Formoterol (β2-agonist) google.com |

| (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine | Intermediate for Ticagrelor (Antiplatelet agent) newdrugapprovals.org |

| 1-Aryl-4-(phenylarylmethyl)piperazines | Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT1A receptor ligands nih.gov |

Design and Synthesis of Biologically Active Compounds

The unique three-dimensional structure of this compound makes it an attractive scaffold for the design and synthesis of novel, biologically active compounds. newdrugapprovals.org The cyclopropane ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. epo.org

The development of new drugs often involves the exploration of novel chemical scaffolds that can interact with specific biological targets. The 1-arylcyclopropanamine motif is a feature in compounds designed as receptor antagonists. For example, research into novel antagonists for the N-methyl-D-aspartate (NMDA) receptor has utilized cyclopropane-containing structures to achieve high potency. nih.gov While not directly involving the 4-methoxyphenyl derivative, these studies underscore the potential of this class of compounds in developing new pharmaceuticals.

In a different context, the 4-methoxyphenyl group has been incorporated into complex natural product analogs to modulate their biological activity. For example, 31-(4-Methoxyphenyl)manzamine F, an analog of the marine alkaloid manzamine A, has been synthesized and evaluated for its biological properties. newdrugapprovals.org

Compounds that can modulate the activity of the NMDA receptor are of significant interest for their potential neuroprotective effects. minakem.com The overactivation of NMDA receptors is implicated in various neurological disorders. The design of NMDA receptor antagonists often incorporates conformationally restricted elements to enhance their interaction with the receptor. A potent NMDA receptor antagonist, (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), was designed based on the conformational restriction provided by a cyclopropane ring. nih.gov This highlights the potential for cyclopropane-containing compounds, including derivatives of this compound, to be explored for therapeutic applications in neurology.

Structure-Activity Relationship (SAR) Studies of Cyclopropanamine-Containing Pharmacophores

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. nih.gov The 1-arylcyclopropanamine scaffold is a subject of such studies to understand how different substituents on the aromatic and cyclopropane rings influence the compound's interaction with its biological target.

Minor structural modifications in a series of hydantoin (B18101) derivatives, for example, were found to significantly alter the function of the ligand, demonstrating the sensitivity of SAR. nih.gov Similarly, SAR studies on 1-aryl-4-(phenylarylmethyl)piperazines have been conducted to develop ligands for dopamine and serotonin receptors. nih.gov

The cyclopropane ring plays a crucial role in drug design by imparting conformational rigidity to a molecule. epo.org This rigidity reduces the number of possible conformations a molecule can adopt, which can lead to a more favorable entropic profile upon binding to a biological target. nih.gov A pre-organized ligand that requires less conformational change to fit into a binding site often exhibits higher affinity and selectivity. epo.org

The conformational analysis of the NMDA receptor antagonist PPDC revealed that its three-dimensional structure is well-defined and consistent across different analytical methods, a direct consequence of the rigid cyclopropane ring. nih.gov This conformational restriction is a key principle in the design of potent and selective enzyme inhibitors and receptor ligands. newdrugapprovals.org By locking the relative orientation of the phenyl and amine groups, the cyclopropane ring in this compound can lead to more specific interactions with a target protein, potentially reducing off-target effects. nih.gov

The table below summarizes the key impacts of the cyclopropane ring in drug design.

| Feature of Cyclopropane Ring | Impact on Drug Properties |

| Conformational Rigidity | Enhanced binding affinity and potency newdrugapprovals.orgnih.gov |

| Metabolic Stability | Increased resistance to metabolic degradation epo.orgnih.gov |

| Three-Dimensionality | Improved target selectivity and reduced off-target effects newdrugapprovals.orggoogle.com |

| Lipophilicity | Potential for increased membrane permeability nih.gov |

Influence of the Methoxyphenyl Group on Biological Interactions

The methoxyphenyl group, a common structural motif in medicinal chemistry, significantly influences the biological interactions of drug candidates. Its presence on a molecule, such as in this compound, can modulate pharmacokinetic and pharmacodynamic properties through a combination of electronic and steric effects, as well as by participating in specific binding interactions with biological targets. The position of the methoxy (B1213986) substituent on the phenyl ring is a critical determinant of its effect on a compound's biological activity.

Research on various classes of compounds has shed light on the multifaceted role of the 4-methoxyphenyl group in molecular recognition and biological function. While direct and extensive research specifically on this compound's biological interactions is limited in publicly available literature, the influence of this moiety can be inferred from studies on analogous structures.

For instance, in the context of monoamine oxidase (MAO) inhibitors, the introduction of a 4-methoxy group to the phenethylamine (B48288) scaffold has demonstrated a significant impact on activity and selectivity. Studies on 4-methoxyphenethylamine (B56431) and its derivatives have shown that they inhibit the MAO-catalyzed deamination of tyramine (B21549) and tryptamine. nih.gov A notable example is 4-methoxytranylcypromine, a ring-substituted analog of the antidepressant tranylcypromine. Chronic administration of 4-methoxytranylcypromine in rats resulted in a more potent inhibition of MAO-A in the brain, liver, and heart compared to its non-methoxylated counterpart, tranylcypromine. nih.gov This enhanced inhibitory activity was accompanied by a marked increase in serotonin levels in several brain regions. nih.gov

Furthermore, the influence of a 4-alkoxy group, including methoxy, has been explored in the context of serotonin receptor ligands. In a series of 2,5-dimethoxyphenethylamine analogs, the lipophilicity of the substituent at the 4-position was found to correlate with binding affinity at human 5-HT2A and 5-HT2B receptors. nih.govfrontiersin.org Generally, increasing the size of the 4-alkoxy group led to increased binding affinity at these receptors. frontiersin.org This suggests that the 4-methoxyphenyl group in this compound could play a crucial role in its potential interactions with serotonin receptors, contributing to both binding affinity and functional activity.

The cyclopropane ring in this compound introduces conformational rigidity, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. The combination of this rigid scaffold with the specific electronic and steric properties of the 4-methoxyphenyl group can lead to unique pharmacological profiles.

The following table summarizes research findings on related compounds where the influence of a methoxyphenyl group on biological interactions has been investigated.

| Compound Class | Specific Compound/Analog | Key Finding on the Influence of the Methoxyphenyl Group | Reference |

|---|---|---|---|

| Phenethylamines | 4-Methoxyphenethylamine derivatives | Inhibit monoamine oxidase-catalyzed deamination of both tyramine and tryptamine. | nih.gov |

| Tranylcypromine Analogs | 4-Methoxytranylcypromine | Exhibits greater inhibition of MAO-A and leads to a more significant increase in brain serotonin levels compared to the non-methoxylated parent compound. | nih.gov |

| 2,5-Dimethoxyphenethylamine Analogs | Analogs with varying 4-position substituents | Lipophilicity of the 4-position substituent, such as a methoxy group, correlates with binding affinity at 5-HT2A and 5-HT2B receptors. | nih.govfrontiersin.org |

| Manzamine Analogues | 31-(4-Methoxyphenyl)manzamine F | Demonstrated activity in structure-activity relationship studies for the control of neuroinflammation and cerebral infections. | nih.gov |

| Ketamine Esters | Aromatic ring-substituted analogs | The position of the substituent on the benzene (B151609) ring influences anesthetic and analgesic properties. | mdpi.com |

These findings from related structures underscore the potential of the 4-methoxyphenyl group in this compound to significantly dictate its biological target engagement and subsequent pharmacological effects. The interplay between the electronic nature, steric bulk, and hydrogen bonding capability of the methoxy group with the rigid cyclopropane scaffold likely results in a distinct interaction profile with various receptors and enzymes. Further detailed studies on this compound are necessary to fully elucidate the specific contributions of the methoxyphenyl moiety to its biological activity.

Advanced Research Directions and Future Perspectives

Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the 1-(4-methoxyphenyl)cyclopropanamine scaffold is paramount for its widespread investigation and potential commercial application. Research is increasingly focused on developing novel catalytic systems that offer high yields, selectivity, and operational simplicity. While traditional methods for cyclopropanation, such as those using trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride, are effective, they often involve stoichiometric and hazardous reagents. google.com

Future advancements are geared towards catalytic approaches. For instance, processes involving palladium-on-carbon (Pd/C) catalysts under a hydrogen atmosphere have been utilized for the synthesis of related chiral methoxyphenyl amines, indicating a potential pathway for the stereoselective synthesis of this compound derivatives. google.com The development of asymmetric cyclopropanation methods is a key area of interest. google.com The goal is to create enantiomerically enriched products, which is often crucial for pharmacological activity. Research into novel rhodium and copper catalysts, which are known to catalyze cyclopropanation reactions, could lead to more efficient and selective syntheses. escholarship.org The exploration of photocatalysis also presents a promising green alternative for activating substrates under mild conditions to achieve cyclopropanation. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational tools are becoming indispensable in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. ucsf.edu

Prediction of Reactivity and Selectivity

Computational chemistry provides profound insights into reaction mechanisms, enabling the prediction of reactivity and selectivity for the synthesis of complex molecules like this compound. escholarship.org Methods such as Density Functional Theory (DFT) are employed to model reaction pathways, calculate activation barriers, and predict the most likely products. For example, DFT calculations can elucidate the stepwise mechanism of nitrile activation and subsequent cyclopropanation.

These computational models can compare different catalytic systems, predicting which will offer lower activation energies and higher stereoselectivity. escholarship.org By simulating the transition states of a reaction, researchers can understand the origins of selectivity and rationally design catalysts and reaction conditions to favor the desired isomer. This predictive power accelerates the development of efficient synthetic routes and reduces the need for extensive empirical screening.

Molecular Docking and Binding Affinity Predictions in Drug Design

In the realm of drug discovery, molecular docking is a critical computational technique used to predict how a molecule, such as a derivative of this compound, will bind to the active site of a biological target, typically a protein or enzyme. nih.gov This method evaluates the binding orientation and conformation of the ligand within the target's binding pocket. ucsf.edu

Following docking, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki). frontiersin.orgkg.ac.rs A lower binding energy generally indicates a more stable and potent interaction. For instance, molecular docking studies on quinoxaline (B1680401) derivatives targeting the EGFR receptor have shown a strong correlation between calculated binding energies and experimentally determined IC50 values. nih.gov This process allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted affinity for synthesis and biological testing.

Recent advancements include the development of more sophisticated models, such as Binding Affinity Diffusion Guidance with Enhanced Refinement (BADGER), which use neural networks to create a differentiable energy function, steering the generation of ligands toward improved binding affinity. arxiv.org Such methods can significantly improve the potency of newly designed molecules. arxiv.org

Table 1: Example of Molecular Docking Data for Related Heterocyclic Compounds This table is illustrative and shows typical data obtained from molecular docking studies on compounds designed to interact with specific biological targets.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Quinoxaline Derivatives nih.gov | EGFR (4HJO) | -9.57 to -12.03 | 1.53 to 97.04 nM |

| 1,4-Dihydropyridine Hybrids nih.gov | COX-2 (1CX2) | -8.7 | 490 nM |

Exploration of New Biological Targets and Mechanisms of Action

The structural characteristics of this compound make it a versatile scaffold for designing ligands for a variety of biological targets. The aryl-amine motif is a common feature in many centrally acting drugs. A key research direction is the systematic exploration of its derivatives against a wide panel of receptors and enzymes to uncover novel therapeutic applications.

For example, derivatives incorporating a 4-arylpiperazine moiety have been designed and synthesized as highly selective ligands for the serotonin (B10506) 5-HT1A receptor, a target implicated in anxiety and mood disorders. mdpi.com These studies revealed compounds with nanomolar binding affinities, highlighting the potential of this scaffold in neuroscience. mdpi.com

Another area of exploration involves allosteric modulation. Novel compounds based on related phenylpyridine and phenylpyrimidinone scaffolds have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a target for treating cognitive deficits in Alzheimer's disease and schizophrenia. nih.gov Investigating derivatives of this compound for similar allosteric modulatory activity at various G protein-coupled receptors (GPCRs) could lead to the discovery of new mechanisms of action and therapeutic agents with improved side-effect profiles. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to reduce environmental impact. mdpi.com For a molecule like this compound, this involves developing synthesis strategies that are safer, more efficient, and use environmentally benign materials. thieme-connect.de

Key green approaches applicable to its synthesis include:

Use of Alternative Reaction Media: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a primary goal. researchgate.netthieme-connect.de Water-driven procedures, for example, have been successfully used for the synthesis of other nitrogen-containing heterocycles like triazoles. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving yields. mdpi.comthieme-connect.de

Catalysis: The use of reusable, heterogeneous catalysts, such as recyclable zinc oxide nanocrystals, can simplify product purification and minimize waste. rsc.org Biocatalysis and photocatalysis are also emerging as powerful green tools for performing complex transformations under mild conditions. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. One-pot, multi-component reactions are an excellent strategy for improving atom economy. rsc.org

A review of green chemistry principles applied to cyclopropanation highlights several sustainable strategies that could be adapted for the synthesis of this compound. thieme-connect.de

Table 2: Green Chemistry Approaches for Cyclopropanation This table summarizes sustainable strategies applicable to the synthesis of cyclopropane-containing molecules.

| Green Chemistry Principle | Approach | Potential Advantage |

|---|---|---|

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions thieme-connect.de | Reduced toxicity and environmental pollution |

| Energy Efficiency | Microwave irradiation, ultrasound, electrochemistry researchgate.netthieme-connect.de | Faster reactions, lower energy consumption |

| Catalysis | Biocatalysis, photocatalysis, reusable heterogeneous catalysts researchgate.netrsc.org | High selectivity, mild conditions, reduced waste |

Q & A

Basic: What are the established synthetic routes for 1-(4-Methoxyphenyl)cyclopropanamine?

Methodological Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized precursor. A common approach includes:

Cyclopropane Ring Formation : Use of a [2+1] cycloaddition with diazo compounds or Simmons-Smith reagents. For example, reacting 4-methoxystyrene derivatives with ethyl diazoacetate under catalytic conditions (e.g., Rh(II) complexes) to form the cyclopropane core.

Amine Functionalization : Reductive amination or nitrile reduction of intermediates. For instance, converting a cyclopropane-containing ketone to an amine via a Strecker synthesis or catalytic hydrogenation of a nitrile group.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (methanol/water).

Refer to analogous synthesis protocols for structurally related compounds, such as the Schiff base formation in , where 4-methoxybenzaldehyde reacts with aniline derivatives under anhydrous conditions .

Basic: What analytical methods are used to assess the purity of this compound?

Methodological Answer:

Key techniques include:

- HPLC/UPLC : Utilize a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0). Relative retention times (RRT) and response factors (e.g., RRT = 0.4 for the target compound) can be calibrated against known standards, as demonstrated in pharmacopeial methods .

- NMR Spectroscopy : H and C NMR to verify structural integrity. Key signals include cyclopropane protons (δ ~1.5–2.5 ppm) and methoxy groups (δ ~3.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO).

Advanced: How can researchers resolve discrepancies in NMR data for cyclopropane-containing amines like this compound?

Methodological Answer:

Discrepancies often arise from stereochemical or conformational dynamics:

Variable Temperature (VT) NMR : Perform experiments at low temperatures (−40°C to 25°C) to slow ring puckering and resolve splitting patterns.

X-ray Crystallography : Determine absolute configuration and ring geometry, as seen in for a related cyclopropane-pyrazole derivative .

DFT Calculations : Compare experimental H/C shifts with density functional theory (DFT)-predicted values to validate structural assignments.

Advanced: What strategies optimize enantiomeric purity during synthesis of this compound?

Methodological Answer:

Chiral Catalysts : Use asymmetric cyclopropanation catalysts (e.g., Rh(II) with chiral ligands like ProPhenol) to induce enantioselectivity.

Chiral Chromatography : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) for preparative separation. highlights retention time differences (RRT = 2.64 for diastereomers), which can guide method development .

Kinetic Resolution : Leverage enzyme-mediated resolutions (e.g., lipases) for selective hydrolysis of undesired enantiomers.

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

Enzyme Assays : Screen for inhibition of monoamine oxidases (MAOs) or cytochrome P450 enzymes using fluorometric or colorimetric substrates.

Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine IC values.

In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GPCRs, referencing structural analogs in .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

Storage : Store at −20°C in airtight containers under inert gas (argon), as recommended for similar amines in .

Advanced: How can researchers address contradictions in reported melting points or spectral data?

Methodological Answer:

Reproduce Conditions : Verify purity via DSC (differential scanning calorimetry) and compare with literature (e.g., mp 124–126°C for a carboxylic acid analog in ).

Interlaboratory Validation : Collaborate with independent labs to cross-validate data using standardized protocols (e.g., ASTM methods).

Impurity Profiling : Use LC-MS/MS to identify trace contaminants (e.g., residual solvents or byproducts) affecting physical properties.

Basic: What are the key stability considerations for this compound in solution?

Methodological Answer:

Solvent Choice : Avoid protic solvents (e.g., methanol) that may promote degradation; use anhydrous DMSO or acetonitrile.

pH Control : Stabilize in mildly acidic buffers (pH 4–6) to prevent amine oxidation.

Light Protection : Store solutions in amber vials to avoid photolytic decomposition, as noted for methoxy-substituted aromatics in .

Advanced: How can computational chemistry aid in the design of this compound derivatives?

Methodological Answer:

QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models to predict bioactivity based on substituent effects.

MD Simulations : Study cyclopropane ring strain and conformational flexibility in aqueous or lipid bilayer environments.

Advanced: What techniques validate the cyclopropane ring integrity in this compound?

Methodological Answer:

IR Spectroscopy : Confirm C-C ring vibrations (~600–800 cm) and absence of alkene stretches (~1600 cm).

H-H COSY NMR : Identify coupling between cyclopropane protons (J ~5–10 Hz).

Single-Crystal XRD : Resolve bond angles and distances, as demonstrated for a cyclopropane-pyrazole analog in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.